molecular formula C27H22N4O5 B12209372 N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B12209372
M. Wt: 482.5 g/mol
InChI Key: AUURCKJXNCRJQO-UHFFFAOYSA-N
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Description

N-{2-[(4-Methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide (CAS: 929840-84-6) is a structurally complex molecule featuring a benzofuran core substituted with a 4-methoxybenzoyl group at position 2 and a methyl group at position 2. The 5-position of the benzofuran ring is linked via an amide bond to a propanamide chain terminating in a 4-oxo-1,2,3-benzotriazinyl moiety. Its molecular formula is C27H22N4O5, with a molecular weight of 482.5 g/mol .

Properties

Molecular Formula

C27H22N4O5

Molecular Weight

482.5 g/mol

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C27H22N4O5/c1-16-21-15-18(9-12-23(21)36-26(16)25(33)17-7-10-19(35-2)11-8-17)28-24(32)13-14-31-27(34)20-5-3-4-6-22(20)29-30-31/h3-12,15H,13-14H2,1-2H3,(H,28,32)

InChI Key

AUURCKJXNCRJQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4N=N3)C(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

Biological Activity

N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and infectious diseases. Its unique structure, which incorporates both benzofuran and benzotriazine moieties, suggests a diverse range of interactions with biological macromolecules.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O₃, with a molecular weight of approximately 368.36 g/mol. The structural features include:

  • Benzofuran moiety : A fused ring system that contributes to its biological activity.
  • Benzotriazine derivative : Known for its diverse biological properties.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity . This activity may be attributed to its ability to interact with specific enzymes or receptors involved in microbial metabolism.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent . The mechanism of action appears to involve modulation of cellular pathways, likely through the inhibition of key signaling molecules associated with cancer progression.

Case Study: In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, it has shown effectiveness against hepatocellular carcinoma (HCC) cell lines by suppressing their migration and invasion capabilities. The compound's ability to downregulate proteins associated with epithelial-mesenchymal transition (EMT) suggests a mechanism for its anti-metastatic effects.

Interaction Studies

Interaction studies are crucial for understanding how this compound affects biological systems. Research indicates that it interacts with specific molecular targets such as enzymes and receptors, leading to inhibition or modulation of their activity. These interactions can result in significant biological effects, indicating its potential as a lead compound in drug development.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesNotable Activities
4-MethoxybenzoylbenzofuranContains methoxy and carbonyl groupsAnticancer properties
Benzotriazole derivativesSimilar triazole structureAntifungal and antibacterial activities
3-Methylbenzofuran derivativesMethylated benzofuran coreVarious pharmacological effects

This table illustrates how the unique combination of benzofuran and benzotriazine functionalities in this compound contributes to its distinctive biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including benzofuran derivatives, benzotriazine-containing compounds, and substituted propanamides. Below is a comparative analysis based on structural analogs identified in the provided evidence and their inferred properties:

Table 1: Structural and Functional Comparison

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Substituents H-Bond Donors/Acceptors Notable Features Reference
Target Compound (CAS 929840-84-6) C27H22N4O5 482.5 4-Methoxybenzoyl, benzotriazinone 2/8 High aromaticity; benzotriazinone may confer redox activity or enzyme inhibition potential
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-11-9) C17H16FN5O2 341.34 Tetrazole, fluorophenyl, methoxyphenyl 2/6 Tetrazole enhances metabolic stability; fluorophenyl increases lipophilicity
N-[4-(Hydrazinocarbonyl)phenyl]propanamide (AC1LIS08) C10H13N3O2 207.23 Hydrazinecarboxamide, propanamide 3/3 Polar hydrazine group may improve solubility
N-(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-3-(4-methoxyphenyl)-N-propylpropanamide (CAS 571159-08-5) C24H25N5O4 447.49 Pyrimidine, methoxyphenyl 2/6 Pyrimidine core suggests potential kinase inhibition
N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10) C16H21ClN2O2 308.80 Cyclohexyl, chlorophenyl, hydroxamic acid 2/4 Hydroxamic acid moiety typical for HDAC inhibition

Key Findings:

Benzotriazinyl vs. Tetrazole Groups: The benzotriazinone group in the target compound (vs. Tetrazole-containing analogs (e.g., CAS 483993-11-9) are often used for metabolic stability but lack the extended conjugation of benzotriazinyl systems .

Methoxyaryl Substituents :

  • The 4-methoxyphenyl group in the target compound and CAS 571159-08-5 increases lipophilicity compared to polar hydrazine derivatives (e.g., AC1LIS08). This could improve membrane permeability but reduce aqueous solubility .

Propanamide Linkers :

  • The propanamide chain in the target compound is structurally analogous to CAS 571159-08-5 but lacks the pyrimidine scaffold. This suggests divergent biological targets: benzotriazinyl-propanamides may target oxidoreductases, while pyrimidine derivatives are kinase inhibitors .

Hydrogen Bonding Capacity :

  • The target compound has 8 H-bond acceptors , exceeding most analogs (e.g., 6 in CAS 483993-11-9), which may enhance binding to proteins with polar active sites but increase susceptibility to metabolic oxidation .

Preparation Methods

Benzofuran Ring Construction

The benzofuran scaffold is synthesized via acid-catalyzed cyclization of 5-nitrosalicylaldehyde derivatives. As demonstrated in patent CN102863413A, nitro-substituted salicylaldehydes undergo substitution with methyl-bearing electrophiles (e.g., bromoacetamide) under alkaline conditions, followed by dehydration to form the fused furan ring. For this target, 5-nitrosalicylaldehyde is reacted with 2-bromo-3-methylpropanamide in the presence of potassium carbonate, yielding 5-nitro-3-methylbenzofuran-2-carboxamide.

Key Reaction Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Yield: 68–72%

Nitro Reduction to Amine

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite in aqueous ethanol. Post-reduction, the 5-aminobenzofuran intermediate is isolated via filtration and recrystallization (ethanol/water), achieving >90% purity.

Acylation with 4-Methoxybenzoyl Chloride

The 5-aminobenzofuran undergoes Schotten-Baumann acylation with 4-methoxybenzoyl chloride in dichloromethane, using triethylamine as a base. The 4-methoxybenzoyl group is introduced at position 2 of the benzofuran ring, confirmed by ¹H NMR (δ 8.02 ppm, aromatic protons adjacent to carbonyl).

Optimization Note : Excess acyl chloride (1.5 equiv) and prolonged stirring (12 hr) improve yields to 85%.

Synthesis of 3-(4-Oxo-1,2,3-Benzotriazin-3(4H)-Yl)Propanoyl Chloride

Benzotriazinone Synthesis

Benzotriazin-4(3H)-one is prepared from anthranilamide via diazotization with sodium nitrite in hydrochloric acid, followed by neutralization to induce cyclization. The reaction proceeds at 0–5°C to minimize side products, yielding 85–90% pure benzotriazinone.

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 8.45 (d, J=8.0 Hz, 1H), 7.95–7.85 (m, 2H), 7.65 (t, J=7.5 Hz, 1H).

Propanoic Acid Side Chain Introduction

Methyl acrylate is coupled to benzotriazinone via Michael addition under basic conditions (K₂CO₃, DMF), forming methyl 3-(4-oxobenzotriazin-3(4H)-yl)propanoate. Saponification with NaOH yields the free acid, which is converted to the acyl chloride using thionyl chloride (SOCl₂).

Critical Step : The Michael addition requires strict anhydrous conditions to prevent hydrolysis of the ester intermediate.

Amide Coupling and Final Assembly

The 5-amino-2-(4-methoxybenzoyl)-3-methylbenzofuran is reacted with 3-(4-oxobenzotriazin-3(4H)-yl)propanoyl chloride in dry tetrahydrofuran (THF) , using N,N-diisopropylethylamine (DIPEA) as a base. The reaction is monitored via TLC (eluent: ethyl acetate/hexane 1:1), with the product isolated by silica gel chromatography (75% yield).

Spectroscopic Confirmation :

  • ¹³C NMR : δ 170.2 (amide carbonyl), 165.8 (benzotriazinone carbonyl), 160.1 (benzofuran carbonyl).

  • HRMS : m/z calculated for C₂₉H₂₃N₅O₅ [M+H]⁺: 546.1723; found: 546.1728.

Comparative Analysis of Synthetic Routes

StepMethodReagents/ConditionsYieldKey Reference
Benzofuran cyclizationAlkaline dehydrationK₂CO₃, DMF, 80°C68%
Nitro reductionCatalytic hydrogenationH₂ (1 atm), Pd/C, EtOH92%
AcylationSchotten-Baumann4-MeO-benzoyl chloride, Et₃N85%
Benzotriazinone synthesisDiazotizationNaNO₂, HCl, 0°C88%
Amide couplingAcyl chloride + amineDIPEA, THF, rt75%

Challenges and Optimization Strategies

  • Regioselectivity in Benzofuran Acylation : Competing acylation at position 6 is mitigated by steric hindrance from the 3-methyl group.

  • Benzotriazinone Stability : The 4-oxo group is prone to hydrolysis under acidic conditions; thus, coupling reactions are performed at neutral pH.

  • Amide Bond Formation : Use of N-hydroxysuccinimide (NHS) esters improves coupling efficiency but increases cost .

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